molecular formula C8H6Cl2N2O B6350260 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine CAS No. 1326813-70-0

5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine

Cat. No.: B6350260
CAS No.: 1326813-70-0
M. Wt: 217.05 g/mol
InChI Key: UUIBOAQAQMODPG-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine: is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various agents, including metal catalysts and ionic liquids .

Industrial Production Methods: In industrial settings, the production of benzoxazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and green chemistry principles is also becoming more prevalent to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives , while substitution reactions can produce various functionalized benzoxazoles .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine exhibits unique properties due to the presence of chlorine atoms at positions 5 and 7, which enhance its biological activity and chemical stability . This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,7-dichloro-6-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c1-3-4(9)2-5-7(6(3)10)13-8(11)12-5/h2H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIBOAQAQMODPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1Cl)OC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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